

Application Notes: Doripenem Hydrate in a Neutropenic Mouse Thigh Infection Model

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Compound of Interest

Compound Name: *Doripenem Hydrate*

Cat. No.: *B000678*

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These application notes provide a comprehensive overview of the administration and efficacy of **doripenem hydrate** in a well-established neutropenic mouse thigh infection model. This model is crucial for preclinical evaluation of antimicrobial agents, allowing for the study of drug efficacy under conditions of compromised host immunity, which mimics clinical scenarios in immunocompromised patients.

Introduction

The neutropenic mouse thigh infection model is a standard and highly utilized in vivo system for the preclinical assessment of antibiotics.[1][2] By inducing neutropenia, the model minimizes the influence of the host's immune system, thereby providing a clear evaluation of the antimicrobial agent's direct bactericidal or bacteriostatic activity. Doripenem, a broad-spectrum carbapenem antibiotic, has demonstrated potent activity against a range of Gram-positive and Gram-negative bacteria, including *Pseudomonas aeruginosa*. [3][4] This model is instrumental in determining the pharmacokinetic and pharmacodynamic (PK/PD) parameters of doripenem that correlate with its efficacy. The primary PK/PD index for carbapenems, including doripenem, is the percentage of the dosing interval during which the free drug concentration remains above the minimum inhibitory concentration (%fT>MIC).[5]

Key Concepts

- **Neutropenia:** A condition characterized by a low count of neutrophils, a type of white blood cell that is a primary defense against bacterial infections. In this model, neutropenia is typically induced chemically, for example, with cyclophosphamide.[6][7][8]

- **Thigh Infection Model:** A localized infection is established by injecting a bacterial suspension directly into the thigh muscle of the mouse. This contained infection allows for accurate quantification of the bacterial load (in colony-forming units, CFU) and assessment of the antimicrobial agent's effect.
- **Pharmacokinetics (PK):** Refers to the absorption, distribution, metabolism, and excretion of a drug in the body.
- **Pharmacodynamics (PD):** Describes the relationship between drug concentration and its pharmacological effect, in this case, the killing of bacteria.
- **%fT>MIC:** The percentage of time that the concentration of the free, unbound fraction of an antibiotic remains above the minimum inhibitory concentration (MIC) for a specific pathogen. For doripenem, a %fT>MIC of approximately 20% is associated with a static effect, while maximal killing is observed at >40% fT>MIC in the murine thigh infection model.^[5]

Experimental Protocols

The following protocols are synthesized from multiple studies employing the neutropenic mouse thigh infection model to evaluate doripenem's efficacy.

Induction of Neutropenia

This protocol describes the method for inducing a neutropenic state in mice, a critical step for this infection model.

Materials:

- Cyclophosphamide
- Sterile saline for injection
- 6-week-old female ICR (CD-1) mice (or other suitable strain), weighing 23-27 g
- Sterile syringes and needles

Procedure:

- Prepare a sterile solution of cyclophosphamide in saline.
- Administer cyclophosphamide intraperitoneally (IP) to each mouse. A common dosing regimen involves two doses:
 - Day 1: 150 mg/kg
 - Day 4: 100 mg/kg[6][7][8]
- This regimen renders the mice neutropenic (neutrophil count $<100/\text{mm}^3$) for the subsequent infection phase.

Bacterial Inoculum Preparation and Thigh Infection

This protocol details the preparation of the bacterial inoculum and the procedure for infecting the thigh muscle of the neutropenic mice.

Materials:

- Bacterial strain of interest (e.g., *Pseudomonas aeruginosa* ATCC 27853)
- Trypticase soy agar plates with 5% sheep's blood
- Trypticase soy broth
- Sterile saline
- Spectrophotometer
- Sterile syringes and needles
- Isoflurane for anesthesia

Procedure:

- Streak the bacterial strain onto an agar plate and incubate overnight at 37°C.
- Inoculate a single colony into broth and incubate until it reaches the logarithmic growth phase.

- Harvest the bacteria by centrifugation, wash with sterile saline, and resuspend in saline.
- Adjust the bacterial suspension to a concentration of approximately 10^7 - 10^8 CFU/mL.
- Anesthetize the neutropenic mice using isoflurane.
- Inject 0.1 mL of the bacterial suspension intramuscularly into the right thigh of each mouse.
[8][9]

Doripenem Hydrate Administration

This protocol outlines the administration of **doripenem hydrate** to the infected mice.

Materials:

- **Doripenem hydrate**
- Sterile saline for injection
- Sterile syringes and needles

Procedure:

- Prepare a stock solution of **doripenem hydrate** in sterile saline.
- Two hours post-infection, begin the administration of doripenem.
- Administer doripenem subcutaneously (SC) in a volume of 0.2 mL.[3][9]
- Dosing regimens can be varied to simulate human exposures. For example, single doses of 10, 50, and 150 mg/kg have been used in pharmacokinetic studies.[3] Treatment regimens often involve multiple doses over a 24-hour period to achieve a target %fT>MIC.

Assessment of Efficacy

This protocol describes how to determine the efficacy of the doripenem treatment by quantifying the bacterial load in the infected thigh.

Materials:

- Sterile dissection tools
- Sterile phosphate-buffered saline (PBS)
- Tissue homogenizer
- Trypticase soy agar plates
- Sterile dilution tubes

Procedure:

- At a predetermined time point (e.g., 24 hours post-initiation of therapy), euthanize the mice via CO₂ exposure followed by cervical dislocation.[9]
- Aseptically dissect the infected thigh muscle.
- Weigh the thigh tissue and place it in a known volume of sterile PBS (e.g., 3 mL).
- Homogenize the tissue using a mechanical homogenizer.
- Perform serial ten-fold dilutions of the thigh homogenate in sterile PBS.
- Plate 0.1 mL of appropriate dilutions onto agar plates in duplicate.
- Incubate the plates overnight at 37°C.
- Count the bacterial colonies on the plates to determine the number of CFU per gram of thigh tissue. The limit of detection is typically around 100 CFU/thigh.[6]

Data Presentation

The following tables summarize quantitative data related to doripenem's pharmacokinetics and efficacy in the neutropenic mouse thigh infection model.

Table 1: Pharmacokinetic Parameters of Doripenem in Mice

Dose (mg/kg)	C _{max} (µg/mL)	AUC (µg·h/mL)	T _{1/2} (h)
10	15.2	14.1	0.23
50	75.8	70.5	0.25
150	227.5	211.5	0.26

Data derived from single subcutaneous doses in a murine thigh infection model.[3]

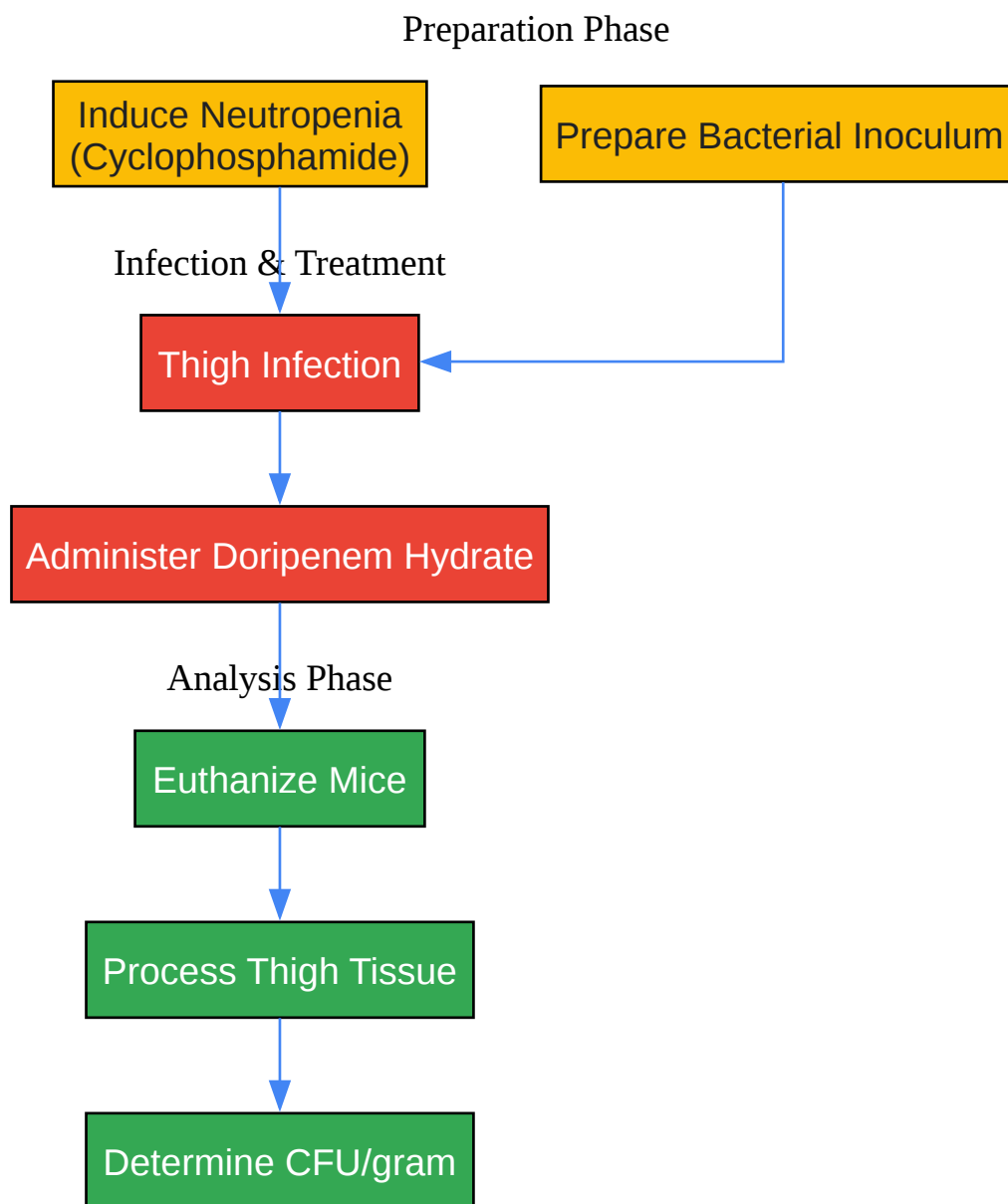
Table 2: Doripenem Efficacy (%fT>MIC) against *P. aeruginosa* and *Acinetobacter* spp.

Effect	%fT>MIC for <i>P. aeruginosa</i>	%fT>MIC for <i>Acinetobacter</i> spp.
24-hour static effect	25 ± 11%	20 ± 11%
Maximum response	40% - 60%	40% - 60%

This table illustrates the pharmacodynamic target for doripenem against two key pathogens.[5]

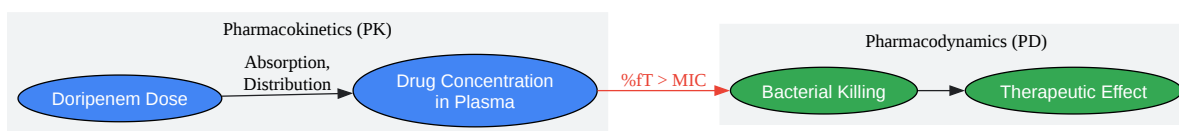
Visualizations

The following diagrams illustrate the experimental workflow and key relationships in the study of doripenem in the neutropenic mouse thigh infection model.



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Caption: Experimental workflow for the neutropenic mouse thigh infection model.



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Caption: Relationship between Pharmacokinetics and Pharmacodynamics of Doripenem.

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